molecular formula C6H7F3O5S B1445807 (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate CAS No. 1614251-97-6

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate

Cat. No. B1445807
M. Wt: 248.18 g/mol
InChI Key: XCVUSNMDBZZREY-UHFFFAOYSA-N
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Description

“(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate”, also known as OTf, is a chemical compound commonly used as a reagent in organic synthesis1. It belongs to the class of cyclic carbonates and is widely used in pharmaceutical, agrochemical, and polymer industries1.



Synthesis Analysis

The synthesis of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” is not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is commercially available and can also be prepared in the laboratory by treating dimethyl sulfate with triflic acid2.



Molecular Structure Analysis

The molecular structure analysis of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” is not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, has the formula CF3SO2OCH32.



Chemical Reactions Analysis

The specific chemical reactions involving “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is known to undergo hydrolysis upon contact with water, losing its methyl group and forming triflic acid and methanol2. It can also alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is a colourless liquid with a molar mass of 164.10 g·mol −12. It has a density of 1.496 g/mL, a melting point of −64 °C, and a boiling point of 100 °C2. It hydrolyzes in water2.


Scientific Research Applications

  • Cyclisations and Polycyclic System Formation : Triflic acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of polycyclic systems efficiently. This property is utilized in creating complex organic compounds (Haskins & Knight, 2002).

  • Alkylation of Benzene with Cyclic Ethers : Triflic acid catalyzes the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds and bicyclic compounds. The reactivity of cyclic ethers and the stability of carbocationic intermediates are crucial for the product formation and distribution in these reactions (Molnár et al., 2003).

  • Preparation of Vinyl Trifluoromethanesulfonates : The preparation involves the use of trifluoromethanesulfonic anhydride and showcases the versatility of the compound in creating various products through processes like acylation, elimination, dehydration, and sulfonation (Stang & Dueber, 2003).

  • Activation in Biomass-derived Products Synthesis : Triflic acid acts as a solvent and catalyst in the reaction of 5-hydroxymethylfurfural with arenes, leading to the formation of arylmethylfurfurals and diarylmethylfurans. These reactions showcase the potential of triflic acid in biomass-derived product synthesis and organic synthesis based on renewable resources (Ryabukhin et al., 2016).

  • Polymerization Catalyst : The compound is used as a catalyst for the living polymerization of tetra-hydrofuran (THF), leading to the production of mono, bi-, and trifunctional telechelic poly(THF)s. This highlights its role in the field of polymer science and engineering (Oike et al., 2000).

  • Foundational Frameworks in Catena-Phosphorus Chemistry : The synthesis and characterization of triflate salts of cyclotriphosphinophosphonium and cyclodiphosphinophosphonium cations are described, marking its importance in the development of catena-phosphorus chemistry (Dyker et al., 2007).

Safety And Hazards

The safety and hazards of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is known to be corrosive2. It is harmful if swallowed, in contact with skin, or if inhaled3. It is also a flammable liquid and vapor3.


Future Directions

The future directions of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, given its use as a reagent in organic synthesis and its wide application in pharmaceutical, agrochemical, and polymer industries1, it is likely that research will continue to explore its potential uses and improve its synthesis methods.


properties

IUPAC Name

(5-oxooxolan-3-yl)methyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c7-6(8,9)15(11,12)14-3-4-1-5(10)13-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUSNMDBZZREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate

Synthesis routes and methods

Procedure details

A solution of trifluoromethanesulfonic anhydride (15.0 g, 53.2 mmol) in DCM (25 mL) was added dropwise to a solution of 4-(hydroxymethyl)dihydrofuran-2(3H)-one (4.75 g, 41.0 mmol) and 2,6-lutidine (7.15 mL, 61.4 mmol) in DCM (111 mL) at 0° C. The mixture was stirred at 0° C. for 20 minutes. The product mixture was diluted with DCM (100 mL) and was washed with water (3×100 mL). The organic phase was dried over magnesium sulfate and evaporated under vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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